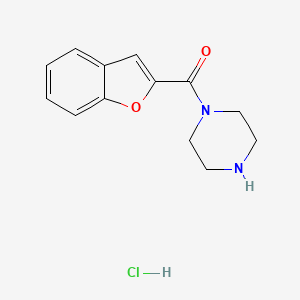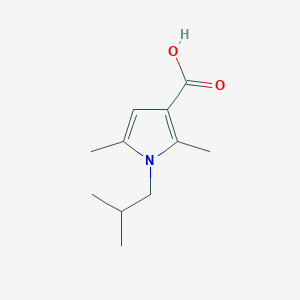
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C11H17NO2. It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk custom synthesis, where specific reaction conditions are optimized for large-scale manufacturing . The process ensures high purity and yield, which are crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogens or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making it a compound of interest in pharmacological research. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Shares a similar pyrrole ring structure but differs in the substituents attached to the ring.
2,5-Dimethyl-1-(2-methylpropyl)-1H-pyrrole: Another pyrrole derivative with different alkyl substituents.
Uniqueness: 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific isobutyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other pyrrole derivatives.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,5-dimethyl-1-(2-methylpropyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-7(2)6-12-8(3)5-10(9(12)4)11(13)14/h5,7H,6H2,1-4H3,(H,13,14) |
InChI Key |
ACULMKMABIDQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


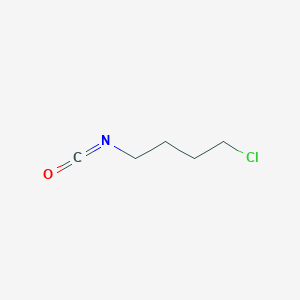
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
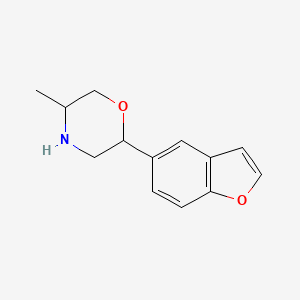
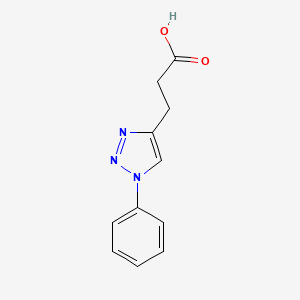
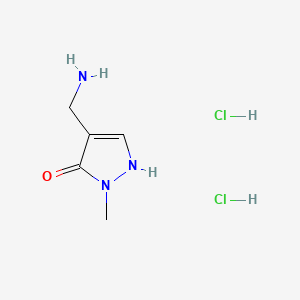
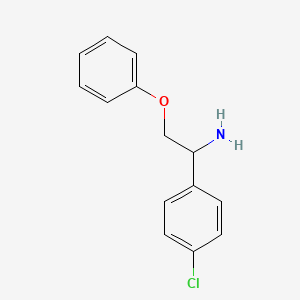
![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)

![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
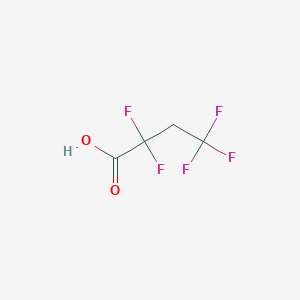
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
